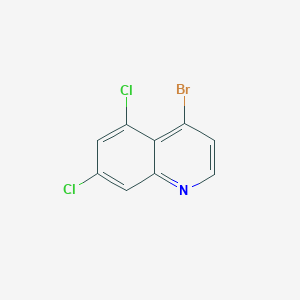

4-溴-5,7-二氯喹啉

描述

4-Bromo-5,7-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 . It is a solid substance . This compound is a derivative of quinoline, a class of compounds that have been used in the synthesis of various pharmaceuticals .

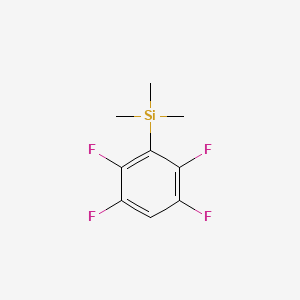

Molecular Structure Analysis

The molecular structure of 4-Bromo-5,7-dichloroquinoline consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The molecule is substituted at the 4-position with a bromine atom and at the 5 and 7 positions with chlorine atoms .Physical and Chemical Properties Analysis

4-Bromo-5,7-dichloroquinoline is a solid substance . It has a molecular weight of 276.94 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

中间体和抑制剂的合成

- 4-溴-5,7-二氯喹啉已被用作各种药理相关化合物的合成中间体。Lei 等人(2015 年)讨论了从 6-溴喹啉-4-醇合成一种化合物的过程,该化合物是 PI3K/mTOR 抑制剂的重要中间体,表明溴喹啉在药物化学中的重要性 (Lei et al., 2015)。

抗疟疾活性

- 溴喹啉在抗疟疾应用中已显示出潜力。Scott 等人(1988 年)发现源自溴喹啉的某些曼尼希碱基对氯喹敏感和氯喹耐药的恶性疟原虫菌株表现出比既定抗疟药更好的活性 (Scott et al., 1988)。

合成方法和化学

- Wlodarczyk 等人(2011 年)探索了 6-溴-2-氯-4-甲基喹啉(一种相关的溴喹啉)的合成,突出了溴喹啉在合成有机化学中的化学复杂性和应用 (Wlodarczyk et al., 2011)。

烷氧基脱卤研究

- Osborne 和 Miller(1993 年)对二溴喹啉的区域选择性烷氧基脱卤进行了研究,进一步展示了溴喹啉在化学合成和改性中的多功能性 (Osborne & Miller, 1993)。

抗利什曼原虫和抗结核剂

- Carmo 等人(2011 年)合成了 4-氨基-7-氯喹啉衍生物,并研究了它们的铂(II)配合物对利什曼原虫和结核分枝杆菌的活性,表明改性溴喹啉的治疗潜力 (Carmo et al., 2011)。

振动光谱和分子分析

- Lakshmi 等人(2011 年)对二溴喹啉进行了比较振动光谱研究,提供了对这些化合物的分子性质和稳定性的见解 (Lakshmi et al., 2011)。

光化学中的光敏保护基团

- Fedoryak 和 Dore(2002 年)描述了溴化羟基喹啉作为光敏保护基团的用途,突出了溴喹啉在光化学中以及潜在的生物学研究中的应用 (Fedoryak & Dore, 2002)。

安全和危害

The safety data sheet for 4,7-Dichloroquinoline indicates that it causes skin irritation and serious eye irritation . Similar safety and hazard information for 4-Bromo-5,7-dichloroquinoline specifically was not found in the search results. As with all chemicals, it should be handled with appropriate safety measures.

作用机制

Target of Action

4-Bromo-5,7-dichloroquinoline is a derivative of 7-chloro-4-aminoquinoline 4-aminoquinoline derivatives have been found to display a range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

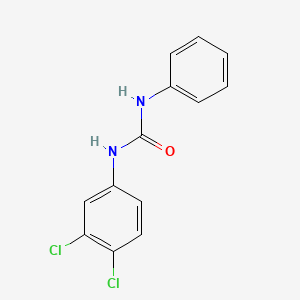

It’s synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases .

Biochemical Pathways

Given its structural similarity to 4-aminoquinoline derivatives, it may influence a variety of biochemical pathways associated with its bioactive properties .

Pharmacokinetics

Its molecular weight is 276.94 , which may influence its bioavailability and distribution within the body.

Result of Action

Some 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .

属性

IUPAC Name |

4-bromo-5,7-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLDNCUVSWZBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=C(C2=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632685 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203261-25-0 | |

| Record name | 4-Bromo-5,7-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)

![(R)-N-((R)-1-(4-methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B3049283.png)

![tert-Butyl 4-methyl-3,5-dioxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3049285.png)

![[1,1'-Biphenyl]-4-thiol, 4'-methyl-](/img/structure/B3049293.png)